molecular formula C27H30N2O7 B12754309 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester CAS No. 89467-87-8

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester

Cat. No.: B12754309
CAS No.: 89467-87-8
M. Wt: 494.5 g/mol
InChI Key: RAPBWVAVONLHDH-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a dihydropyridine moiety, and ethoxyphenyl and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Substitution Reactions:

    Dihydropyridine Formation: The dihydropyridine moiety can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Ethoxyphenyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated precursors, strong bases (e.g., sodium hydride), and acids (e.g., sulfuric acid) are commonly employed.

Major Products

    Oxidation: Pyridine derivatives with altered oxidation states.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted pyridine and phenyl derivatives.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine ring structures and carboxylic acid substitutions.

    Dihydropyridine derivatives: Compounds with similar dihydropyridine moieties, often used in calcium channel blockers.

    Phenyl-substituted pyridines: Compounds with various phenyl group substitutions on the pyridine ring.

Uniqueness

The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

89467-87-8

Molecular Formula

C27H30N2O7

Molecular Weight

494.5 g/mol

IUPAC Name

diethyl 1-(2-ethoxyphenyl)-2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30N2O7/c1-6-34-22-15-10-9-14-21(22)28-17(4)23(26(30)35-7-2)25(24(18(28)5)27(31)36-8-3)19-12-11-13-20(16-19)29(32)33/h9-16,25H,6-8H2,1-5H3

InChI Key

RAPBWVAVONLHDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)C

Origin of Product

United States

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